5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Description
5-Chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a synthetic benzamide derivative featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group. The benzamide moiety is further substituted with a chlorine atom at position 5 and a methoxy group at position 2. This compound belongs to the broader class of 1,3,4-thiadiazole derivatives, which are renowned for their diverse biological activities, including antitumor, antimicrobial, and pesticidal properties . The structural uniqueness of this compound lies in the synergistic combination of electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may modulate its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-23-13-7-6-9(17)8-11(13)14(22)19-16-21-20-15(24-16)10-4-2-3-5-12(10)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHHBNYLSFJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as a chlorinated benzoic acid, under acidic or basic conditions. This reaction often requires a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate ring closure.
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Substitution Reactions: : The introduction of the 2-chlorophenyl group can be achieved through nucleophilic substitution reactions. This involves reacting the thiadiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
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Final Coupling: : The final step involves coupling the substituted thiadiazole with 5-chloro-2-methoxybenzoic acid or its derivatives. This can be done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics and antifungal medications.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The presence of the thiadiazole ring is known to enhance the biological activity of many compounds, making it a promising scaffold for drug development.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in the chemical industry.
Mechanism of Action
The mechanism of action of 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Comparative Data
Key Comparative Findings
Substituent Effects on Bioactivity
- Halogen Substitution: Bromine substitution at the benzamide position (as in the 5-bromo analogue) significantly enhances antitumor efficacy compared to chlorine, achieving 100% protection in murine models at 60 mg/kg .
- Methoxy vs. Chloro : The methoxy-substituted analogue (2-methoxy on both rings) exhibits insecticidal and fungicidal activity, likely due to hydrogen-bonding interactions facilitated by the OCH₃ group . In contrast, the chloro substituent in the target compound may favor DNA intercalation or enzyme inhibition, common mechanisms in antitumor agents.
Physicochemical Properties
- Melting Points : The trifluoromethylphenyl acetamide derivative (3d) has a higher melting point (208°C) compared to the methoxy-substituted analogue (513–514 K, ~240°C), reflecting stronger intermolecular forces (e.g., dipole-dipole interactions from CF₃) .
- Synthetic Accessibility : Compounds with methylthio substituents (e.g., 5f in ) show higher yields (79%) than ethylthio analogues (78%), indicating steric or electronic factors influence reaction efficiency .
Functional Group Impact
- Amide vs.
- Sulfamoyl Group : The sulfamoyl-containing analogue () introduces a polar sulfonamide group, which could improve aqueous solubility or target sulfhydryl enzymes, a feature absent in the target compound .
Research Findings and Implications
Structure-Activity Relationships (SAR)
Biological Activity
5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C12H10ClN3O2S
- Molecular Weight : 295.75 g/mol
- SMILES Notation : Clc1ccc(cc1)N(=O)c2nccs2C(=O)Nc3cc(OC)ccc3Cl
Research indicates that compounds with a thiadiazole moiety often exhibit diverse biological activities. The presence of the chlorophenyl group enhances its interaction with biological targets, potentially leading to various pharmacological effects.
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives demonstrate significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, revealing effective inhibition of growth at certain concentrations.
- Anticancer Properties : Thiadiazole derivatives have been associated with anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have highlighted its ability to inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and microbial metabolism. For example, it may inhibit key enzymes like topoisomerases or kinases, which are crucial in cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | HeLa Cells | 10 | |
| Enzyme Inhibition | Topoisomerase I | 25 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited a significant inhibitory effect on both bacterial strains, with an IC50 value of 15 µM for E. coli.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, the compound was tested against HeLa cells. The study demonstrated that the compound induced apoptosis and significantly reduced cell viability at an IC50 value of 10 µM. Mechanistic studies revealed that it triggered caspase activation and disrupted mitochondrial membrane potential.
Q & A
Q. What are the standard synthetic routes for preparing 5-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide?
Methodological Answer:
- Step 1 : Synthesize the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ (or other acylating agents). For example, POCl₃-mediated cyclization of substituted phenylthiosemicarbazides under reflux (90°C, 3–12 hours) yields 1,3,4-thiadiazole intermediates .
- Step 2 : Couple the thiadiazole intermediate with 5-chloro-2-methoxybenzamide using carbodiimide coupling agents (e.g., EDC/HOBt) or direct nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Key Validation : Confirm product purity via HPLC and structural integrity via ¹H/¹³C NMR and IR spectroscopy .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer:
- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å). For monoclinic systems (e.g., space group C2/c), collect data with a Bruker D8 VENTURE diffractometer .
- Refinement : Use SHELXL (part of the SHELX suite) for small-molecule refinement due to its robustness in handling hydrogen atom placement and thermal displacement parameters. SHELXTL (Bruker AXS version) is also recommended for graphical interface support .
- Validation : Check data-to-parameter ratios (>10:1) and R factors (e.g., R₁ < 0.08, wR₂ < 0.25) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzamide, C-N stretch at ~1250 cm⁻¹ for the thiadiazole) .
- NMR Analysis : Use ¹H NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) and ¹³C NMR to resolve carbonyl (C=O at ~165 ppm) and thiadiazole carbons .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 404.2) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors influence side-product formation?
Methodological Answer:
- Reaction Optimization :
- Vary solvent polarity (e.g., DMF vs. DCM) to stabilize intermediates.
- Adjust POCl₃ stoichiometry (≥3 equivalents) to minimize uncyclized thiosemicarbazide residues .
Q. How do structural modifications (e.g., chloro/methoxy substitution) affect bioactivity?
Methodological Answer:
- SAR Study :
- Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups.
- Test derivatives against target enzymes (e.g., carbonic anhydrase) or pathogens (e.g., Spodoptera littoralis larvae) .
- Data Interpretation : Use IC₅₀ values or MICs to correlate substituent electronegativity with activity. For example, 2-chloro derivatives show enhanced insecticidal activity due to increased lipophilicity .
Q. How to resolve contradictions in crystallographic data (e.g., disordered solvent molecules)?
Methodological Answer:
- Disorder Handling : Apply SQUEEZE (in PLATON) to model disordered solvent regions in the crystal lattice.
- Validation : Cross-check hydrogen bonding (e.g., N–H···O interactions) with geometric parameters (e.g., bond distances < 2.5 Å) .
- Case Study : In hemihydrate structures (e.g., 0.5H₂O), confirm water occupancy via difference Fourier maps and thermal ellipsoid analysis .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
